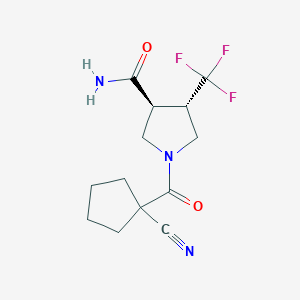
(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrrolidine ring substituted with a cyanocyclopentanecarbonyl group and a trifluoromethyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrrolidine ring, followed by the introduction of the cyanocyclopentanecarbonyl group and the trifluoromethyl group under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and process intensification techniques to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique functional groups may allow for the development of novel materials with specific properties.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features might interact with biological targets, leading to therapeutic effects. Research could focus on its activity against specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with enhanced properties, such as increased stability or reactivity. Its trifluoromethyl group might impart unique characteristics useful in various applications.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidine derivatives with different substituents, such as:
- (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-methylpyrrolidine-3-carboxamide
- (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-ethylpyrrolidine-3-carboxamide
Uniqueness
The uniqueness of (3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and physical properties. These properties could make it particularly valuable for certain applications, such as in the development of pharmaceuticals or advanced materials.
Properties
IUPAC Name |
(3S,4S)-1-(1-cyanocyclopentanecarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)9-6-19(5-8(9)10(18)20)11(21)12(7-17)3-1-2-4-12/h8-9H,1-6H2,(H2,18,20)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKRNGSVTUGNU-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)N2CC(C(C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)C(=O)N2C[C@H]([C@@H](C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-fluoro-4-(hydroxymethyl)benzamide](/img/structure/B6692805.png)
![(4aR,7aS)-1-(2,4-dimethylquinoline-3-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692828.png)
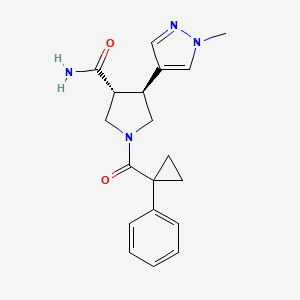
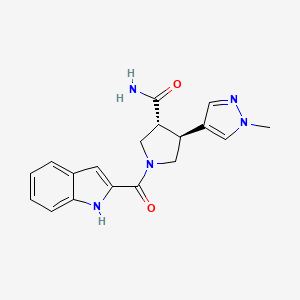
![(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide](/img/structure/B6692836.png)
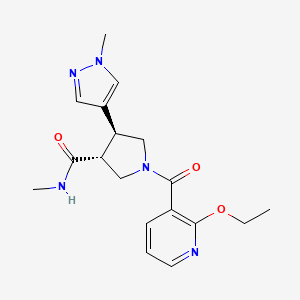
![3,5-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-2-carboxamide](/img/structure/B6692860.png)
![2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide](/img/structure/B6692864.png)
![4-cyano-2,6-difluoro-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide](/img/structure/B6692865.png)
![4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide](/img/structure/B6692866.png)
![3-ethyl-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridazine-4-carboxamide](/img/structure/B6692873.png)
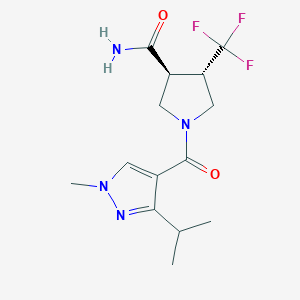
![3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6692909.png)
![(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6692916.png)
